

Application Notes & Protocols for FTT5 LLNs in hFVIII mRNA Delivery

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Compound of Interest

Compound Name: FTT5 LLNs

Cat. No.: B12384500

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Introduction

Hemophilia A is a genetic bleeding disorder characterized by a deficiency in coagulation factor VIII (FVIII).[1][2] Current treatments primarily involve prophylactic protein replacement therapy, which can be burdensome for patients due to the need for frequent infusions.[2][3] Messenger RNA (mRNA) therapeutics offer a promising alternative by enabling the in vivo production of functional hFVIII protein.[1] The primary challenge in mRNA-based therapies lies in the safe and efficient delivery of the mRNA cargo to the target cells.

FTT5, a biodegradable lipid-like nanoparticle (LLN), has emerged as a potent carrier for in vivo delivery of hFVIII mRNA. This novel delivery system has demonstrated the ability to efficiently encapsulate large mRNA molecules, such as the ~4.5 kb hFVIII mRNA, and facilitate high levels of protein expression in animal models of hemophilia A. These application notes provide a comprehensive overview of **FTT5 LLNs**, including their physicochemical properties, in vivo efficacy, and detailed protocols for their formulation and application in hFVIII mRNA delivery.

Data Presentation

Physicochemical Characteristics of FTT5 LLNs

Parameter	Value	Reference
Size	88 to 107 nm	
Polydispersity Index (PDI)	< 0.3	
Zeta Potential	~ -11 mV	
mRNA Encapsulation Efficiency	~ 91%	
Morphology	Spherical	

In Vivo Efficacy of FTT5-hFVIII mRNA LLNs in Hemophilia A Mice

Time Point	hFVIII Protein Level (ng/mL)	hFVIII Activity (% of normal)	Animal Model	Dosage	Reference
6 hours	> 220	73%	Hemophilia A Mice	2 mg/kg	
12 hours	> 220	90%	Hemophilia A Mice	2 mg/kg	

In Vivo hFVIII Expression in Wild-Type Mice

Time Point	hFVIII Protein Level (ng/mL)	Animal Model	Dosage	Reference
6 hours	> 140	Wild-Type Mice	2 mg/kg	
12 hours	> 140	Wild-Type Mice	2 mg/kg	

Experimental Protocols

Protocol 1: Formulation of FTT5-hFVIII mRNA LLNs

Materials:

- FTT5 lipid
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)
- Ethanol
- Citrate buffer (pH 4.0)
- hFVIII mRNA (e.g., FVIII-CO3 (ψ) mRNA)
- Nuclease-free water

Procedure:

- Lipid Stock Preparation:
 - Prepare stock solutions of FTT5, DOPE, cholesterol, and DMG-PEG2000 in ethanol.
- Lipid Mixture Preparation:
 - In an ethanol phase, mix FTT5, DOPE, cholesterol, and DMG-PEG2000 at a molar ratio of 20:30:40:0.75.
- mRNA Solution Preparation:
 - Dilute the hFVIII mRNA in citrate buffer.
- LLN Formulation:
 - Mix the lipid-ethanol phase with the mRNA-citrate buffer phase. For small-scale preparations for in vitro studies, a pipetting technique can be used. For in vivo studies, a microfluidic mixing device is recommended to ensure homogeneity and controlled particle size.

- Purification and Concentration:
 - Dialyze the formulated LLNs against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.
 - Concentrate the LLN solution using an appropriate centrifugal filter device.
- Characterization:
 - Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
 - Measure the zeta potential to assess surface charge.
 - Quantify the mRNA encapsulation efficiency using a RiboGreen assay.

Protocol 2: In Vivo Delivery of FTT5-hFVIII mRNA LLNs in Mice

Materials:

- FTT5-hFVIII mRNA LLNs
- Hemophilia A mice or wild-type mice
- Sterile PBS
- Insulin syringes

Procedure:

- Animal Handling:
 - Acclimatize mice to the laboratory conditions for at least one week before the experiment.
 - All animal procedures should be performed in accordance with relevant institutional and national guidelines.

- Dosage Preparation:
 - Dilute the FTT5-hFVIII mRNA LLN solution with sterile PBS to achieve the desired final concentration. A typical dose for efficacy studies is 2 mg/kg of mRNA.
- Administration:
 - Administer the prepared LLN solution to the mice via intravenous (IV) injection (e.g., through the tail vein).
- Post-Administration Monitoring:
 - Monitor the animals for any adverse reactions.

Protocol 3: Measurement of hFVIII Protein Level and Activity

Materials:

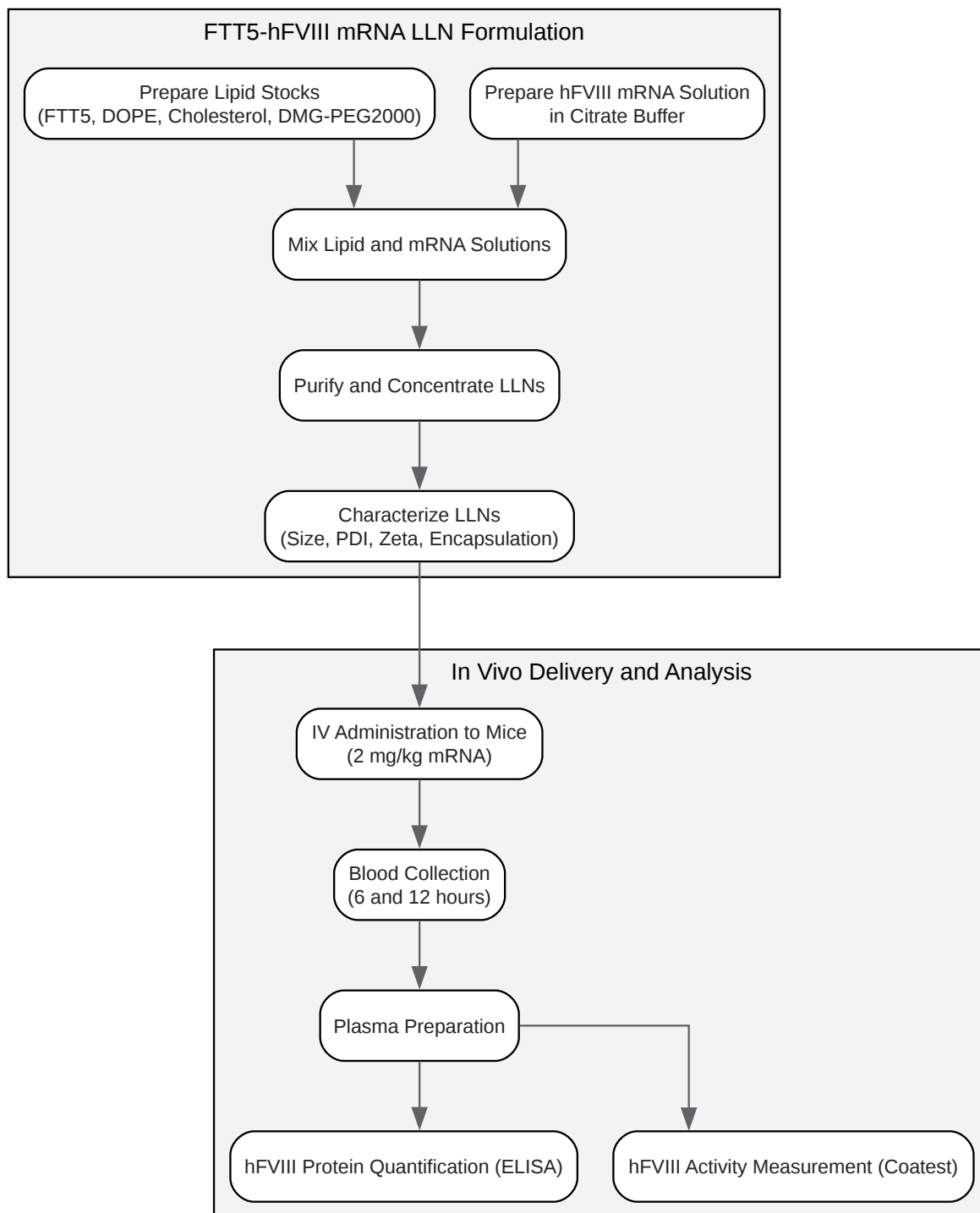
- Blood collection tubes containing 3.8% sodium citrate
- Centrifuge
- Human FVIII ELISA kit
- Chromogenic assay kit (Coatest)

Procedure:

- Blood Collection:
 - At predetermined time points (e.g., 6 and 12 hours post-injection), collect blood from the mice via cardiac puncture.
 - Immediately mix the blood with 3.8% sodium citrate buffer to prevent coagulation.
- Plasma Preparation:

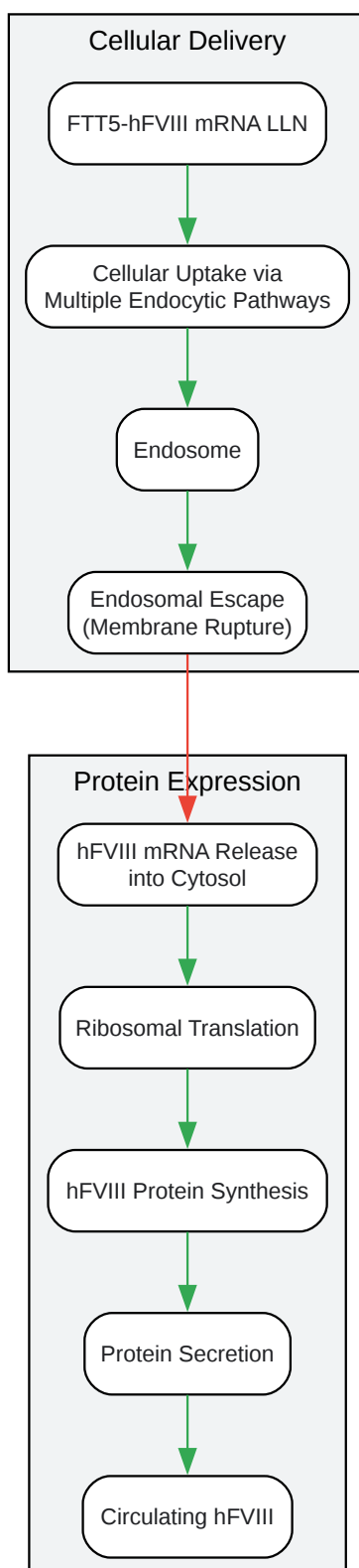
- Centrifuge the blood samples at 7500 x g for 10 minutes at 4°C to separate the plasma.
- Carefully collect the supernatant (plasma).
- hFVIII Protein Quantification (ELISA):
 - Use a human FVIII-specific ELISA kit that does not cross-react with murine FVIII.
 - Follow the manufacturer's instructions to determine the concentration of hFVIII in the plasma samples. The normal range of hFVIII in humans is 100 to 200 ng/ml.
- hFVIII Activity Measurement (Coatest Assay):
 - Use a chromogenic assay (Coatest) to determine the functional activity of the expressed hFVIII.
 - Follow the manufacturer's protocol to measure the FVIII activity in the plasma samples.

Visualizations



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Caption: Experimental workflow for FTT5-hFVIII mRNA LLN formulation and in vivo evaluation.



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